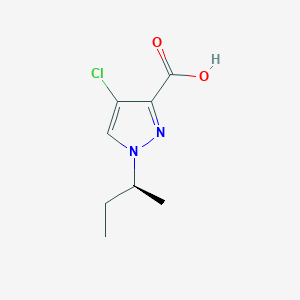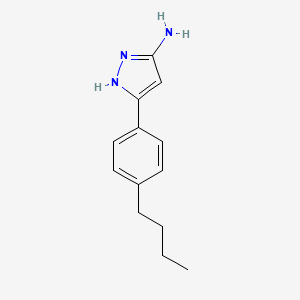![molecular formula C15H16N4OS B12928152 N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide CAS No. 88013-18-7](/img/structure/B12928152.png)
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide typically involves a multi-step process. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the migration and proliferation of cancer cells by targeting the EGFR pathway . The compound’s structure allows it to interact with key enzymes and receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits similar anticancer activity but with different molecular targets.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Known for its antiproliferative activity against pancreatic cancer cells.
Uniqueness
N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide stands out due to its specific interaction with the EGFR pathway, making it a promising candidate for targeted cancer therapy
Propriétés
Numéro CAS |
88013-18-7 |
|---|---|
Formule moléculaire |
C15H16N4OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide |
InChI |
InChI=1S/C15H16N4OS/c1-3-9-18(11(2)20)15-17-19-10-13(16-14(19)21-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
UCPCXFUUDRCZMI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=NN2C=C(N=C2S1)C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


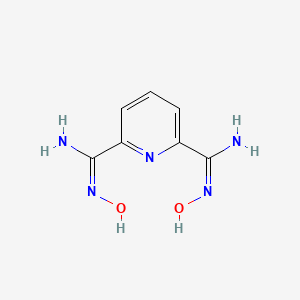
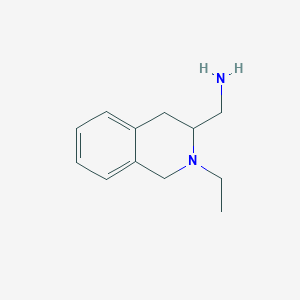
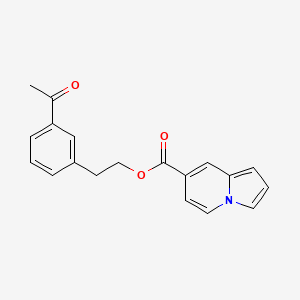
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
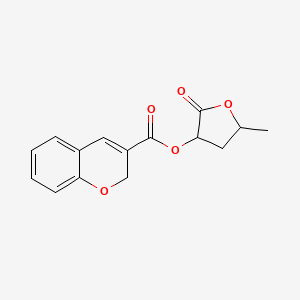



![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
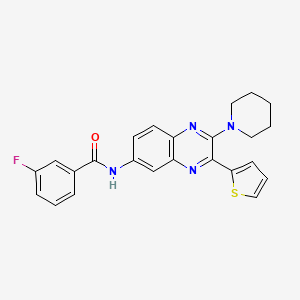
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
